3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid
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Overview
Description
The compound with the identifier “3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid” is known as Hexanoyl-Lysine adduct. This compound is a novel lipid peroxidation biomarker derived from the oxidation of omega-6 unsaturated fatty acids. It is significant in various scientific fields due to its role in indicating oxidative stress and lipid peroxidation in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoyl-Lysine adduct can be synthesized through the reaction of hexanoic acid with lysine. The reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of lysine. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of Hexanoyl-Lysine adduct involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of hexanoic acid and lysine to a solid support, followed by coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexanoyl-Lysine adduct undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex lipid peroxidation products.
Reduction: Reduction reactions can convert the adduct back to its original components, hexanoic acid, and lysine.
Substitution: The amide bond in the adduct can be cleaved and substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions to cleave the amide bond.
Major Products Formed
The major products formed from these reactions include various oxidized lipid peroxidation products, reduced forms of hexanoic acid and lysine, and substituted derivatives of the adduct .
Scientific Research Applications
Hexanoyl-Lysine adduct has numerous applications in scientific research:
Chemistry: Used as a biomarker to study lipid peroxidation and oxidative stress in chemical systems.
Biology: Employed in biological studies to investigate the effects of oxidative stress on cellular components.
Medicine: Utilized as a diagnostic marker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the food industry to monitor the oxidation of omega-6 fatty acids in food products.
Mechanism of Action
The mechanism of action of Hexanoyl-Lysine adduct involves its formation through the oxidation of omega-6 unsaturated fatty acids. The adduct is formed when hexanoic acid, a product of lipid peroxidation, reacts with lysine residues in proteins. This reaction indicates the presence of oxidative stress and lipid peroxidation in biological systems. The molecular targets include lysine residues in proteins, and the pathways involved are those related to lipid metabolism and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde-Lysine adduct: Another lipid peroxidation biomarker formed from the reaction of malondialdehyde with lysine.
4-Hydroxy-2-nonenal-Lysine adduct: Formed from the reaction of 4-hydroxy-2-nonenal with lysine.
Acrolein-Lysine adduct: Formed from the reaction of acrolein with lysine.
Uniqueness
Hexanoyl-Lysine adduct is unique due to its specific formation from omega-6 unsaturated fatty acids, making it a distinct biomarker for the oxidation of these fatty acids. Its specificity and sensitivity in detecting oxidative stress make it a valuable tool in various scientific and medical applications .
Properties
IUPAC Name |
3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-15-12-6-1-2-7-13(12)16(20)14(15)9-18-11-5-3-4-10(8-11)17(21)22/h1-9,18H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPYJIICVOYEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(=O)O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(=O)O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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